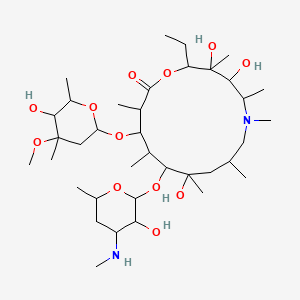

N'-Desmethyl Azithromycin

Description

Significance of N'-Desmethyl Azithromycin (B1666446) as a Primary Azithromycin Metabolite

N'-Desmethyl Azithromycin is recognized as one of the principal metabolites of azithromycin. Following administration, a portion of the parent drug is chemically altered in the body, leading to the formation of this desmethylated derivative. Specifically, studies have quantified its excretion, with reports indicating that approximately 0.1% of an azithromycin dose is excreted as this compound in the urine and 7.6% in the feces. ncats.io Furthermore, biliary excretion accounts for 2.9% of the dose being eliminated as this metabolite. ncats.io This highlights its role as a notable, albeit not the most abundant, product of azithromycin's metabolic fate. The identification and quantification of this compound in various biological matrices are crucial for a comprehensive understanding of azithromycin's pharmacokinetics.

Overview of Macrolide Antibiotic Metabolism and Derivatization

Macrolide antibiotics, a class of drugs characterized by a large macrocyclic lactone ring, undergo various metabolic transformations in the body, primarily in the liver. nih.gov These biotransformation reactions are often mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Common metabolic pathways for macrolides include N-demethylation and hydroxylation. nih.gov For instance, erythromycin (B1671065) and clarithromycin, both 14-membered macrolides, are significantly metabolized by the CYP3A4 isoenzyme. wikipedia.orgpharmgkb.org This metabolism can lead to the formation of reactive metabolites that can inhibit the enzyme, a phenomenon known as mechanism-based inhibition. wikipedia.org

Azithromycin, however, is structurally distinct, possessing a 15-membered azalide ring. pharmgkb.org This structural difference makes it less susceptible to the metabolic pathways that extensively modify other macrolides. wikipedia.org While some hepatic metabolism of azithromycin does occur, no single enzyme has been definitively identified as being solely responsible. pharmgkb.org The N-demethylation of azithromycin, which produces this compound, is a key metabolic step. Studies in murine models have suggested the involvement of cytochrome P-450 mono-oxygenases in this process, as the rate of N-demethylation was observed to be depressed in infected mice. nih.gov

Research Rationale and Objectives for Investigating this compound

The scientific investigation of this compound is driven by several key objectives. As a known metabolite, it is utilized in research to study the pharmacokinetics and resistance mechanisms of azithromycin and its derivatives. biosynth.com Understanding the formation and clearance of this metabolite provides a more complete picture of how the parent drug behaves in the body.

Furthermore, this compound serves as an important tool in the development of new antibiotics. biosynth.com Its unique structure is explored in the context of formulation strategies aimed at improving bioavailability and extending the spectrum of activity of macrolide antibiotics. biosynth.com Although not typically used independently in clinical settings, it is a crucial component in the broader effort to understand the metabolism and efficacy of this important class of antibiotics. biosynth.com The study of such metabolites is also integral to drug development and pharmacology, with stable isotope-labeled versions of this compound being used in drug metabolism, pharmacokinetic, and drug-drug interaction studies. clearsynth.com

Properties

IUPAC Name |

2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-11-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYUKBLYECHAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Enzymatic Biotransformation of N Desmethyl Azithromycin

Hepatic Microsomal Metabolism of Azithromycin (B1666446) to N'-Desmethyl Azithromycin

The liver is the principal site for the metabolism of azithromycin, with hepatic demethylation being a primary route of biotransformation. ekb.egnih.gov This process occurs within the microsomes of liver cells, which contain a high concentration of drug-metabolizing enzymes. However, it is crucial to note that, unlike other macrolide antibiotics such as erythromycin (B1671065) and clarithromycin, azithromycin is considered to be minimally metabolized. clinpgx.orgnih.gov A significant portion of an administered dose is excreted unchanged, primarily through biliary excretion. clinpgx.orgnih.gov

The Cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver and intestine, is responsible for the oxidative metabolism of a vast number of drugs. nih.govwikipedia.org For many macrolides, the CYP3A4 isoform is the primary enzyme responsible for their metabolism, including N-demethylation. clinpgx.orgnih.gov

While azithromycin does undergo hepatic demethylation, its interaction with the CYP450 system is notably weak. ekb.eg Studies have shown that azithromycin is a poor substrate for CYP3A4 and does not significantly induce or inhibit its activity. clinpgx.orgresearchgate.net This characteristic distinguishes it from erythromycin and clarithromycin, which are strong inhibitors of CYP3A4 and are extensively metabolized by this enzyme. clinpgx.orgnih.gov This poor interaction with the CYP450 system means azithromycin has a lower potential for drug-drug interactions compared to other macrolides. researchgate.net The oxidative phase of drug biotransformation is primarily handled by three cytochrome families—CYP1, CYP2, and CYP3. nih.gov Although azithromycin's involvement is minimal, the N-demethylation that does occur is attributed to this system.

Detailed kinetic parameters (such as K_m and V_max) for the specific N-demethylation of azithromycin to this compound in human liver microsomes are not extensively documented in the scientific literature. This is likely due to the compound's low metabolic rate.

For illustrative purposes, the table below shows the kind of kinetic data that is typically determined in such studies, using the N-demethylation of a different drug, azelastine, as an example. These studies utilize recombinant CYP enzymes to pinpoint the contribution of each isoform to the metabolic pathway. nih.gov

| CYP Isoform | K_m (μM) | Description |

|---|---|---|

| CYP2D6 | 2.1 | High-affinity component |

| CYP3A4 | 51.1 | Low-affinity component |

| CYP1A2 | 125.4 | Low-affinity component |

Extrahepatic Metabolic Pathways Contributing to this compound Formation

While the liver is the primary metabolic site, drug-metabolizing enzymes also exist in other tissues, a phenomenon known as extrahepatic metabolism. The intestine, for example, contains a significant amount of CYP3A4, which contributes to the first-pass metabolism of many orally administered drugs. nih.govwikipedia.org Given that azithromycin is a weak substrate for CYP3A4 in the liver, any contribution from intestinal CYP3A4 to the formation of this compound is presumed to be minimal. clinpgx.org

Other potential sites for extrahepatic metabolism include phagocytic cells like polymorphonuclear leukocytes (PMNs), which massively accumulate azithromycin. bohrium.com This accumulation allows for the delivery of the drug to sites of infection. bohrium.com Whether these cells possess the enzymatic machinery to perform N-demethylation of azithromycin has not been clearly established. The majority of the drug is ultimately excreted unchanged in the bile, suggesting that both hepatic and extrahepatic metabolism are limited. nih.gov

Influence of Genetic Polymorphisms on N-Demethylation Enzyme Activity (In Vitro and Theoretical Perspectives)

Genetic variations, or polymorphisms, in the genes encoding CYP450 enzymes can lead to significant interindividual differences in drug metabolism. fastercapital.comfarmaciajournal.com For enzymes like CYP3A4, CYP3A5, and CYP2D6, certain single nucleotide polymorphisms (SNPs) can result in enzymes with reduced, abolished, or even increased activity. nih.govfrontiersin.org These variations can lead to different phenotypes, such as poor metabolizers (PMs) or ultra-rapid metabolizers (UMs), which can affect a drug's efficacy and toxicity. farmaciajournal.com

For drugs that are extensively metabolized by these polymorphic enzymes, an individual's genetic makeup can be a critical determinant of the clinical outcome. However, in the case of azithromycin, the clinical impact of CYP enzyme polymorphisms is considered to be low. clinpgx.org Because azithromycin is minimally metabolized and is a poor substrate for CYP3A4, variations in the activity of this enzyme are not expected to significantly alter the clearance of azithromycin or the rate of this compound formation. clinpgx.orgnih.gov This lower susceptibility to the effects of genetic variation is a distinct feature of azithromycin's pharmacokinetic profile compared to other macrolides. clinpgx.org

In Vitro Models for Studying this compound Biotransformation

The study of drug metabolism relies on various in vitro models that replicate the conditions of biological systems. These models are essential for identifying metabolic pathways, pinpointing the enzymes involved, and studying the kinetics of metabolite formation.

Commonly used in vitro models for investigating the biotransformation of drugs like azithromycin include:

Human Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from human liver tissue. nih.gov They contain a high concentration of Phase I enzymes, including the CYP450 system, and are a standard tool for studying the kinetics of drug metabolism and metabolite formation. nih.govsemanticscholar.org

Recombinant CYP Enzymes : These are individual human CYP isoforms produced in cell lines (e.g., from baculovirus-infected insect cells or B-lymphoblast cells). nih.gov This model allows researchers to determine the specific contribution of each CYP enzyme (e.g., CYP3A4, CYP2D6, CYP1A2) to a particular metabolic reaction, such as N-demethylation, in isolation. nih.gov

In Vitro Infection Models : These more complex systems, which may involve cell cultures, are used to study the pharmacokinetics and pharmacodynamics of antibiotics against intracellular pathogens. researchgate.netresearchgate.net While primarily focused on antimicrobial activity, they can also provide insights into the drug's stability and metabolism within a cellular environment.

These models are fundamental in characterizing the formation of metabolites like this compound, even when the metabolic pathway is minor.

Analytical Methodologies for N Desmethyl Azithromycin Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the separation and quantification of N'-Desmethyl Azithromycin (B1666446) from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has become an indispensable tool for the sensitive and selective quantification of N'-Desmethyl Azithromycin in complex biological matrices. This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of macrolides like Azithromycin and its metabolites, positive electrospray ionization (ESI+) is typically employed. The quantification is performed using the multiple reaction monitoring (MRM) mode, which ensures high specificity by monitoring a specific precursor ion to product ion transition. For Azithromycin, the common transition is m/z 749.5 → 591.5. nih.govescholarship.org Given that this compound has a molecular weight of 734.96 g/mol , its protonated precursor ion ([M+H]⁺) would be approximately m/z 735.5. The selection of a specific and stable product ion is crucial for method development to ensure no interference from the matrix or other related substances.

Chromatographic separation is typically achieved on a reversed-phase C18 column. nih.gov Gradient elution is often used to achieve optimal separation and peak shape. Mobile phases commonly consist of an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) and an organic component such as methanol (B129727) or acetonitrile. nih.gov The high sensitivity of LC-MS/MS allows for the detection and quantification of this compound at very low concentrations, making it ideal for pharmacokinetic studies in biological samples. nih.gov

Table 1: Representative LC-MS/MS Parameters for Macrolide Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Methanol/Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ (Azithromycin) | m/z 749.5 |

| Product Ion (Azithromycin) | m/z 591.5 |

| Precursor Ion [M+H]⁺ (this compound) | ~ m/z 735.5 (predicted) |

High-Performance Liquid Chromatography (HPLC) for Detection and Purity Assessment

HPLC with ultraviolet (UV) detection is a robust and widely used method for the purity assessment of Azithromycin bulk drug and its formulations, where this compound is a key impurity to be monitored. sphinxsai.com Due to the lack of a strong chromophore in the azithromycin molecule, detection is typically performed at low wavelengths, such as 210 nm or 215 nm. researchgate.netnih.gov

Method development focuses on achieving a good resolution between Azithromycin, this compound, and other related impurities like Desosaminylazithromycin. researchgate.net Isocratic elution systems are often preferred for their simplicity and robustness in routine quality control. researchgate.net A common mobile phase composition is a mixture of a phosphate (B84403) buffer and methanol, for instance in an 80:20 (v/v) ratio of methanol to buffer. researchgate.net The pH of the buffer is a critical parameter, with a slightly alkaline pH of around 7.5 being optimal to ensure the stability of the macrolides and achieve good peak symmetry. oup.com The separation is typically performed on reversed-phase C18 columns, which have shown better resolution for Azithromycin and its impurities compared to C8 columns. researchgate.netoup.com Elevated column temperatures, around 40-50°C, are often used to improve peak shape and reduce analysis time. sphinxsai.comresearchgate.net

Table 2: Typical HPLC Conditions for the Separation of Azithromycin and this compound

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Reversed-Phase C18, 5 µm | researchgate.net |

| Mobile Phase | Methanol: 0.03M Phosphate Buffer pH 7.5 (80:20, v/v) | researchgate.net |

| Flow Rate | 1.0 - 2.0 mL/min | researchgate.netnih.gov |

| Column Temperature | 43 - 50°C | researchgate.netnih.gov |

| Detection Wavelength | 210 nm or 215 nm | researchgate.netnih.gov |

| Elution Mode | Isocratic | researchgate.netnih.gov |

Sample Preparation and Extraction Procedures for Biological Matrices (e.g., Microsomal Incubations, Animal Tissues)

The effective extraction of this compound from complex biological matrices is a prerequisite for accurate quantification. The choice of the sample preparation technique depends on the nature of the matrix and the required sensitivity of the analytical method.

For liquid samples like plasma, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov LLE uses an organic solvent to extract the analyte from the aqueous plasma sample. SPE is a highly effective technique for sample clean-up and concentration, where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte with a suitable solvent. nih.gov

For solid samples such as animal tissues (e.g., liver, kidney, lung), a homogenization step is first required to break down the tissue structure. This is typically followed by an extraction procedure. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or matrix solid-phase dispersion (MSPD) can be adapted for this purpose. In MSPD, the tissue sample is blended with a solid sorbent (like C18), and the resulting mixture is packed into a column, from which the analyte is then eluted.

In in vitro studies, such as microsomal incubations designed to investigate drug metabolism, the reaction is typically quenched by adding an ice-cold organic solvent like acetonitrile. This not only stops the enzymatic reaction but also precipitates the microsomal proteins. After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or subjected to further clean-up if necessary.

Table 3: Overview of Sample Preparation Techniques

| Matrix | Technique | Description |

|---|---|---|

| Plasma/Serum | Solid-Phase Extraction (SPE) | Provides excellent sample clean-up and concentration. Widely used for LC-MS/MS analysis. nih.gov |

| Plasma/Serum | Liquid-Liquid Extraction (LLE) | A classic technique involving partitioning of the analyte between aqueous and immiscible organic phases. nih.gov |

| Animal Tissues | Homogenization + SPE/LLE | Initial mechanical disruption followed by extraction to isolate the analyte from the complex tissue matrix. |

| Microsomal Incubations | Protein Precipitation (PPT) | Reaction is quenched with a cold organic solvent (e.g., acetonitrile), which also precipitates proteins. The supernatant is then analyzed. |

Spectroscopic and Spectrometric Characterization Methods

While chromatography is used for separation and quantification, spectroscopic and spectrometric methods are essential for the unambiguous structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise chemical structure of organic molecules. For this compound, NMR is used to confirm its identity and distinguish it from Azithromycin and other related substances. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive structural analysis.

The key structural difference between Azithromycin and this compound is the absence of one of the N-methyl groups on the desosamine (B1220255) sugar moiety. This difference can be clearly observed in the ¹H NMR spectrum by the disappearance of the signal corresponding to the protons of that specific methyl group. Furthermore, the signals of protons and carbons adjacent to the demethylated nitrogen atom will exhibit shifts in their chemical shifts compared to the parent Azithromycin molecule.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons in the molecule, providing definitive proof of the structure. For instance, an HMBC experiment would confirm the absence of a correlation between the demethylated nitrogen and a methyl carbon, solidifying the structural assignment.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule.

For this compound, HRMS is used to confirm its molecular formula, C₃₇H₇₀N₂O₁₂. The experimentally measured monoisotopic mass is compared to the theoretically calculated mass. A close match between these two values provides strong evidence for the identity of the compound, distinguishing it from other potential impurities that may have the same nominal mass but a different elemental composition. This technique is a crucial tool for the characterization of reference standards and for identifying unknown impurities during pharmaceutical development. nih.gov

Table 4: Molecular Properties of this compound for HRMS Confirmation

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₇H₇₀N₂O₁₂ | nih.govusp.org |

| Average Molecular Weight | 734.96 g/mol | clearsynth.com |

| Monoisotopic Mass (Calculated) | 734.492876 Da | nih.gov |

Compound Names

Method Validation Parameters for Research Applications

The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. For the quantification and characterization of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is often employed. The validation of such a method encompasses several key parameters to ensure its accuracy, precision, and reliability.

For research applications, where the precise quantification of this compound as an impurity is crucial, a comprehensive validation process is undertaken. This process is guided by international standards, such as those from the International Council for Harmonisation (ICH).

A study focused on the determination of Azithromycin and its related compounds, including this compound, established a validated stability-indicating HPLC method. While specific quantitative data for each validation parameter of this compound is not always individually detailed in publicly available literature, the principles and typical acceptance criteria are well-established. The following tables present a summary of the essential validation parameters and their typical results for the analysis of impurities like this compound.

Table 1: Key Validation Parameters for the Quantification of this compound

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to unequivocally assess the analyte in the presence of other components, including the parent drug (Azithromycin), other impurities, and degradation products. | The peak for this compound should be well-resolved from other peaks, with a resolution of >1.5. Peak purity analysis should confirm the homogeneity of the analyte peak. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. | A correlation coefficient (r²) of ≥ 0.99 is typically required. The y-intercept should be close to zero. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | The range should cover the expected concentrations of this compound, typically from the limit of quantification (LOQ) to 120% of the specification limit for the impurity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies. | The recovery should be within a predefined range, often 80-120% for impurities at low concentrations. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. | The relative standard deviation (RSD) should not exceed a certain limit, typically ≤ 15% for impurities at low concentrations. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. The LOQ must be at or below the reporting threshold for the impurity. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the acceptance criteria when parameters such as mobile phase composition, pH, column temperature, and flow rate are slightly varied. |

| Solution Stability | The stability of the analyte in a given solvent over a specified period. | The analyte should be stable in the chosen solvent for the duration of the analysis, with minimal degradation (e.g., < 2% change in concentration). |

Detailed Research Findings

In a representative study developing a stability-indicating HPLC method for Azithromycin and its impurities, forced degradation studies are performed to generate the degradation products, including this compound. These studies involve subjecting Azithromycin to stress conditions such as acid and base hydrolysis, oxidation, and heat to ensure that the analytical method can effectively separate the parent drug from its degradation products.

The validation of the method for the impurities would then proceed. For instance, the linearity for an impurity like this compound would be assessed by preparing a series of solutions of a reference standard at different concentrations. The peak areas obtained from the chromatograms are then plotted against the corresponding concentrations to establish the linear relationship.

Accuracy is often evaluated by spiking a known amount of the this compound reference standard into a sample matrix (e.g., a placebo or a solution of the parent drug). The percentage of the spiked amount that is recovered by the analytical method is then calculated.

Precision is determined by repeatedly analyzing a homogeneous sample containing this compound. Repeatability is assessed by performing the analysis multiple times on the same day, while intermediate precision involves analyses on different days, with different analysts, or on different equipment.

The Limit of Quantification (LOQ) is a critical parameter for impurity analysis. One study focusing on HPLC determination of Azithromycin impurities established experimental limits of quantification for several impurities, with values as low as 0.05% (0.005 mg/mL) ceu.es. This demonstrates the sensitivity required for such analytical methods to control impurities at very low levels.

Table 2: Illustrative Data for Method Validation Parameters of an Impurity Analysis

| Parameter | Specification | Result |

| Linearity | ||

| Range | LOQ to 150% of specification limit | 0.05 µg/mL to 1.5 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.9995 |

| Accuracy (% Recovery) | ||

| Low Concentration (LOQ) | 80 - 120% | 98.5% |

| Medium Concentration (100% of specification limit) | 90 - 110% | 101.2% |

| High Concentration (150% of specification limit) | 90 - 110% | 100.8% |

| Precision (% RSD) | ||

| Repeatability (n=6) | ≤ 15% | 2.5% |

| Intermediate Precision (n=6) | ≤ 15% | 3.8% |

| Limit of Detection (LOD) | Report | 0.015 µg/mL (S/N > 3) |

| Limit of Quantification (LOQ) | Report | 0.05 µg/mL (S/N > 10) |

| Robustness | ||

| Mobile Phase Composition (± 2%) | No significant change in results | Passed |

| Column Temperature (± 5°C) | No significant change in results | Passed |

It is important to note that the specific values obtained during method validation will depend on the particular analytical procedure and instrumentation used. However, the principles and acceptance criteria outlined above provide a general framework for the robust and reliable quantification and characterization of this compound.

Pharmacokinetic Characterization of N Desmethyl Azithromycin in Preclinical Models

Absorption and Distribution Profiles in Animal Models

Following the administration of azithromycin (B1666446), N'-Desmethyl Azithromycin is formed and distributed throughout the body. Its presence has been confirmed in various tissues and plasma, although its concentration and persistence differ from the parent drug.

Research in animal models has identified the presence of this compound and other metabolites in a range of tissues. A notable study conducted in the ball python (Python regius) provided significant details on metabolite distribution following azithromycin administration. In this species, fifteen different metabolites were identified in plasma, bile, or tissues. nih.gov

In the liver and kidney of the ball python, unchanged azithromycin constituted only 40% of the total drug-related material, indicating that metabolites, including this compound, account for a substantial 60% of the substance present in these organs. nih.govresearchgate.net Conversely, in the lung and skin, the proportion of unchanged azithromycin doubled, suggesting a different distribution pattern for the metabolites in these tissues. nih.govresearchgate.net Specifically, a metabolite identified as 3'-N-desmethyl,9a-N-desmethyl-azithromycin was one of the few metabolites found in skin tissue. nih.gov This indicates that while the metabolite is widely distributed, its concentration relative to the parent drug varies significantly between organs.

Table 1: Qualitative Distribution of Azithromycin Metabolites in the Ball Python

| Biological Matrix | Metabolites Identified | Relative Abundance of Metabolites |

|---|---|---|

| Liver | Yes | High (approx. 60% of total drug material) |

| Kidney | Yes | High (approx. 60% of total drug material) |

| Lung | Yes | Lower than Liver/Kidney |

| Skin | Yes (including a desmethyl form) | Lower than Liver/Kidney |

| Bile | Yes | Moderate (approx. 30% of total drug material) |

| Plasma | Yes | Present |

Data derived from a study on ball pythons, indicating the presence and relative proportion of metabolites versus the parent drug, azithromycin. nih.gov

Specific pharmacokinetic studies detailing the plasma concentration-time curve exclusively for this compound are limited in available scientific literature. Most preclinical studies focus on the quantification of the parent compound, azithromycin. However, studies identifying azithromycin metabolites confirm their presence in the plasma of species like the ball python, where a greater number of metabolites were detected compared to dogs and cats. nih.gov In pythons, unchanged azithromycin accounted for 80%, 68%, and 60% of the total drug-related material in plasma at 12, 24, and 48 hours post-administration, respectively, implying a circulating metabolite pool that includes this compound. nih.govresearchgate.net

Elimination and Excretion Routes in Animal Models

The elimination of this compound, like its parent drug, involves both biliary and renal pathways.

Biliary excretion is a major route of elimination for azithromycin and its metabolites. clinpgx.org In preclinical models, a significant portion of the administered dose is excreted unchanged in the bile. petplace.com Studies in the ball python showed that at 24 and 72 hours after administration, unchanged azithromycin accounted for 70% of the total drug-related material in bile. nih.govresearchgate.net This suggests that approximately 30% of the material excreted via the biliary route consists of various metabolites, including this compound. nih.gov The primary mechanism for the biliary excretion of the parent drug is believed to be mediated by transporters such as P-glycoprotein (ABCB1) and MRP2, and it is plausible that metabolites utilize similar pathways. clinpgx.org

Renal pathways also contribute to the clearance of azithromycin and its metabolites, although to a lesser extent than biliary excretion for the parent drug. clinpgx.org The presence of a high concentration of metabolites in kidney tissue (approximately 60% of total drug-related material in pythons) supports the role of the kidneys in filtering and processing these compounds from the bloodstream. nih.govresearchgate.net One metabolite, 3'-N-didesmethyl-azithromycin, was identified exclusively in the kidney tissue of the ball python, highlighting the kidney's role in processing and potentially eliminating specific metabolic products. nih.gov While only about 6% of an administered azithromycin dose is typically recovered unchanged in the urine, the contribution of metabolites to the total urinary excretion profile is an area requiring further quantitative analysis. clinpgx.org

Comparative Pharmacokinetics with Azithromycin in Preclinical Systems

The pharmacokinetic profile of this compound is intrinsically linked to that of its parent compound, azithromycin, yet displays distinct characteristics. Azithromycin is known for its rapid and extensive distribution into tissues, leading to concentrations in tissues like the lung, liver, and kidney that can be over 100 times higher than in plasma. nih.gov It also possesses a notably long elimination half-life in various species. nih.govnih.gov

In contrast, the available data suggests that while metabolites like this compound also achieve broad tissue distribution, their ratios relative to the parent drug are tissue-dependent. For instance, metabolites represent a majority of the drug-related material in the liver and kidneys of pythons but are less prominent in lung and skin tissue. nih.gov

Azithromycin's bioavailability varies across species, being reported as 97% in dogs and 46% in rats. petplace.comnih.gov The parent drug is primarily cleared via biliary excretion as an unchanged compound. clinpgx.orgpetplace.com Metabolites, including this compound, follow these same general pathways, but their presence indicates that a portion of the parent drug undergoes metabolism before elimination. The detection of a higher number of metabolites in the plasma of ball pythons compared to dogs and cats suggests that the rate and profile of azithromycin metabolism can differ significantly among animal species. nih.gov

Table 2: Selected Pharmacokinetic Parameters of Azithromycin in Preclinical Species

| Species | Bioavailability (%) | Elimination Half-Life (t½) | Key Characteristics |

|---|---|---|---|

| Rat | 46% | ~40 hours (multi-dose) | Extensive tissue distribution; concentrations proportional to dose. nih.govillinois.edu |

| Dog | 97% | ~90 hours (multi-dose) | High bioavailability; tissue concentrations greatly exceed serum levels. nih.govnih.gov |

| Rabbit | Not Specified | ~23 hours (IM) | Marked tissue penetration with slow decline in tissue concentrations. nih.gov |

This table summarizes data for the parent compound, Azithromycin, to provide a comparative baseline.

In Vitro Permeability and Transport Studies

A comprehensive review of scientific literature did not yield specific data on the in vitro permeability and transport characteristics of this compound. Detailed experimental findings, including apparent permeability coefficient (Papp) values and efflux ratios from studies using Caco-2 cell monolayers, are not publicly available. Consequently, the interaction of this compound with transporters such as P-glycoprotein (P-gp) remains uncharacterized in the context of in vitro models.

While research has been conducted on the parent compound, azithromycin, which indicates it is a substrate for P-gp, this information cannot be directly extrapolated to its N'-desmethyl metabolite. The structural difference, specifically the removal of a methyl group from the nitrogen atom, could potentially alter the molecule's affinity for and transport by P-gp and other transporters.

Without dedicated in vitro studies on this compound, a conclusive characterization of its permeability and transport properties is not possible at this time. Further research is required to elucidate these key pharmacokinetic parameters.

Insufficient Information Available to Generate Article

Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient publicly available scientific literature to generate a thorough and detailed article on the "Intrinsic Biological Activity and Mechanistic Pharmacodynamics of this compound" as per the requested outline.

This compound is known primarily as a metabolite and impurity of Azithromycin. However, dedicated studies detailing its specific biological activities are not widely available. The existing body of research focuses overwhelmingly on the parent compound, Azithromycin.

Specifically, the search did not yield adequate information for the following mandated sections:

Intrinsic Biological Activity and Mechanistic Pharmacodynamics of N Desmethyl Azithromycin

Role in Metabolic Interactions: Enzyme Induction or Inhibition Potentiation:Information regarding the potential of N'-Desmethyl Azithromycin (B1666446) to induce or inhibit cytochrome P450 enzymes is not available in the current literature.

Due to the absence of specific research findings, creating an article that is scientifically accurate, detailed, and strictly focused on N'-Desmethyl Azithromycin is not feasible at this time. An attempt to do so would result in an article based on speculation or an inaccurate conflation of the metabolite's properties with those of the parent drug, Azithromycin.

Computational and in Silico Approaches for N Desmethyl Azithromycin Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as N'-Desmethyl Azithromycin (B1666446), and its biological target at the atomic level. For macrolide antibiotics, the primary target is the bacterial ribosome.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor. N'-Desmethyl Azithromycin, like its parent compound azithromycin, is known to bind within the peptide exit tunnel of the 50S ribosomal subunit. Docking studies can elucidate the specific binding pose and interactions. The binding of azithromycin involves hydrophobic contacts and hydrogen bonds with nucleotides of the 23S rRNA, primarily in domains II and V. news-medical.netnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. researchgate.net An MD simulation of the this compound-ribosome complex would reveal the flexibility of the ligand in the binding pocket, the stability of key hydrogen bonds, and conformational changes in both the ligand and the ribosome upon binding. These simulations are crucial for understanding the residence time of the drug at its target site and the energetic contributions of individual interactions, which are critical determinants of its inhibitory activity. nih.gov

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (23S rRNA) | Number of Hydrogen Bonds |

|---|---|---|---|

| Azithromycin | -9.4 | A2058, A2059, U2611 | 3-4 |

| This compound | -9.1 | A2058, A2059, U2611 | 3-4 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For antibiotics like this compound, QSAR models can predict antibacterial potency based on various molecular descriptors.

The development of a QSAR model for macrolides involves calculating a set of molecular descriptors that quantify various aspects of the chemical structure. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), physicochemical (e.g., logP, polar surface area), and quantum-chemical (e.g., HOMO/LUMO energies). ucsb.eduresearchgate.net

For this compound, the key structural difference from the parent drug is the substitution of a methylamino group for a dimethylamino group. This modification affects several molecular descriptors:

Molecular Weight: Slightly decreased.

Lipophilicity (logP): Generally, N-demethylation leads to a slight decrease in lipophilicity.

Polar Surface Area (PSA): The presence of a secondary amine instead of a tertiary amine can increase the PSA, potentially affecting membrane permeability.

Hydrogen Bonding: this compound has a hydrogen bond donor at the N'-position, which is absent in azithromycin.

| Descriptor | Azithromycin | This compound | Impact of N'-Desmethylation |

|---|---|---|---|

| Molecular Formula | C38H72N2O12 | C37H70N2O12 | Loss of CH2 |

| Molecular Weight (g/mol) | 748.98 | 735.0 | Decrease |

| XLogP3 | 3.7 | 3.6 | Slight Decrease |

| Hydrogen Bond Donors | 4 | 5 | Increase |

| Hydrogen Bond Acceptors | 14 | 14 | No Change |

Data sourced from PubChem. nih.gov

Prediction of Metabolic Fate and Pathways

In silico tools for metabolism prediction are essential for understanding the biotransformation of drug candidates. openaccesspub.org These tools can predict the metabolic fate of a parent drug, such as the formation of this compound from azithromycin, and the subsequent metabolism of the metabolite itself. Computational metabolism prediction generally falls into two categories: rule-based systems and machine learning models. creative-biolabs.com

Rule-based Systems: Software like BioTransformer and GLORYx utilize extensive, curated libraries of metabolic transformation rules. kavrakilab.orgunivie.ac.atbiotransformer.ca N-demethylation is a well-characterized Phase I metabolic reaction, primarily catalyzed by cytochrome P450 (CYP) enzymes. These systems would recognize the N,N-dimethylamino group on the desosamine (B1220255) sugar of azithromycin as a substrate for N-dealkylation. The software applies the corresponding transformation rule to generate the structure of this compound as a predicted metabolite.

Machine Learning Models: These models are trained on large datasets of known metabolic reactions to predict the site of metabolism (SoM) on a given molecule. nih.gov For azithromycin, a machine learning model would likely identify the N-methyl groups as a probable SoM due to the chemical environment being similar to that of other known substrates for N-demethylation.

Once this compound is formed, these in silico tools can further predict its subsequent metabolic pathways. This could include further N-demethylation, hydroxylation on the macrolactone ring, or conjugation reactions (Phase II metabolism). This predictive capability allows researchers to build a comprehensive metabolic map without exhaustive experimental work. researchgate.net

| Tool | Prediction Approach | Relevant Predicted Reaction |

|---|---|---|

| BioTransformer | Knowledge-based (rules) and Machine Learning | CYP450-mediated N-demethylation |

| GLORYx / FAME 3 | Machine Learning (SoM) followed by rule application | Phase I and Phase II biotransformations |

| SyGMa | Rule-based | Phase I and II metabolism of xenobiotics |

Cheminformatics and Data Mining for this compound Related Research

Cheminformatics and data mining provide the methodologies and tools to navigate and extract knowledge from the vast landscape of chemical and biological data. encyclopedia.pub These approaches are invaluable for research involving this compound.

Virtual Library Screening: Large virtual libraries of macrolides, containing millions of computationally generated scaffolds, have been created for in silico screening. news-medical.netncsu.edunih.gov this compound would be included in such libraries as a derivative of a known antibiotic. Researchers can screen these libraries against biological targets to identify compounds with desired predicted activities or properties, prioritizing them for synthesis and experimental testing. acs.org

Database Mining: Public and proprietary databases such as ChEMBL, PubChem, and DrugBank are rich sources of chemical and bioactivity data. neovarsity.org Cheminformatics tools can be used to mine these databases for information related to this compound. For instance, researchers can perform similarity searches to find compounds with similar structures and known biological activities, which can provide clues about the potential targets and off-targets of the metabolite.

Analysis of Experimental Data: Data mining techniques are crucial for analyzing complex datasets from high-throughput experiments. In metabolomics studies using techniques like liquid chromatography-mass spectrometry (LC-MS), data mining algorithms can help in the identification of known and unknown metabolites from complex biological matrices. nih.govresearchgate.net A specific workflow could involve searching raw LC-MS data for the exact mass and predicted retention time of this compound to confirm its presence in samples from individuals treated with azithromycin.

| Technique | Application | Example Tools/Databases |

|---|---|---|

| Virtual Library Screening | Identify novel macrolide derivatives with potentially improved properties. | V1M Library, PKS Enumerator |

| Database Mining | Find structure-activity relationships and known targets for similar compounds. | ChEMBL, PubChem, DrugBank |

| Metabolomics Data Analysis | Identify and quantify this compound in biological samples. | XCMS, MS-DIAL |

N Desmethyl Azithromycin As a Research Tool and Biomarker in Drug Metabolism Studies

Utility in Understanding Azithromycin (B1666446) Metabolism and Disposition

The investigation of N'-Desmethyl Azithromycin is fundamental to constructing a complete picture of the absorption, distribution, metabolism, and excretion (ADME) of Azithromycin. Although Azithromycin is largely excreted unchanged in the bile, its metabolism, albeit minimal, is an important aspect of its disposition. nih.gov

The formation of this compound helps researchers quantify the extent to which Azithromycin undergoes biotransformation. The chemical structure of Azithromycin, specifically the inclusion of a methyl-substituted nitrogen in its 15-membered azalide ring, sterically hinders metabolic processes, contributing to its stability and long half-life. clinpgx.orgmdpi.com By identifying and measuring this compound, pharmacologists can confirm that N-demethylation is a relevant, though minor, metabolic pathway. This understanding is critical for differentiating Azithromycin from other macrolides like erythromycin (B1671065), which undergoes more extensive metabolic breakdown. clinpgx.org

Studying this metabolite is also a key component in the development of new antibiotic derivatives. Understanding the metabolic fate of the parent compound allows for structural modifications aimed at enhancing stability, altering pharmacokinetic properties, or improving the therapeutic index. nih.gov The presence and quantity of this compound in various biological matrices (plasma, tissues, bile) inform physiologically-based pharmacokinetic (PBPK) models, which are used to predict drug behavior in the body. For instance, studies have quantified the percentage of unchanged Azithromycin in various tissues, indirectly showing the extent of metabolism in those compartments. nih.gov

| Biological Sample | Time Post-Administration | % Unchanged Azithromycin | Species | Citation |

|---|---|---|---|---|

| Plasma | 12 h | 80% | Ball Python | nih.gov |

| Plasma | 48 h | 60% | Ball Python | nih.gov |

| Bile | 24-72 h | 70% | Ball Python | nih.gov |

| Liver & Kidney | N/A | 40% | Ball Python | nih.gov |

| Lung & Skin | N/A | ~80% | Ball Python | nih.gov |

Application in Probing Cytochrome P450 Enzyme Activity

The biotransformation of drugs is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. The formation of this compound via N-demethylation is a reaction characteristic of CYP enzyme activity. While Azithromycin is recognized as a very weak inhibitor and substrate of CYP enzymes, particularly CYP3A4, studying this specific metabolic reaction helps to delineate its interaction with this critical enzyme system. clinpgx.orgbmj.com

Research has shown that Azithromycin does not form the inhibitory cytochrome P-450-metabolite complexes that are characteristic of other macrolides like erythromycin. However, in vitro studies using rat liver microsomes have detected "azithromycin demethylase activity," confirming that the N-demethylation pathway, which produces this compound, exists and can be measured.

By using this compound as an analytical standard in in vitro assays with human liver microsomes or recombinant CYP enzymes, researchers can identify the specific isoforms responsible for its formation. Although CYP3A4 is often implicated in the metabolism of macrolides, the weak interaction with Azithromycin suggests its role is minor. clinpgx.org The low turnover to this compound confirms that Azithromycin has a low potential for causing clinically significant drug-drug interactions via CYP3A4 inhibition, a significant advantage over other macrolide antibiotics. bmj.com

Significance in Comparative Pharmacology Research (e.g., Species Differences in Metabolism)

Preclinical toxicology and pharmacokinetic studies rely on animal models to predict a drug's behavior in humans. Understanding the differences in drug metabolism between species is vital for the proper interpretation of this data. This compound serves as an important point of comparison in these studies.

The goal is to ensure that the animal species used in safety testing have a metabolic profile that is qualitatively similar to humans, and that exposure to major human metabolites is adequate. While comprehensive quantitative data on the formation rates of this compound across different species is limited, qualitative studies have identified its presence in various animal models. For example, pharmacokinetic studies have been conducted in rats, dogs, mice, and rabbits. mdpi.comnih.gov Furthermore, detailed metabolite profiling in the ball python identified 3'-N-desmethyl,9a-N-desmethyl-azithromycin and 3'-N-desmethyl, 3'-O-desmethyl-azithromycin, confirming the N-demethylation pathway in that species. nih.gov The study noted that, compared to dogs and cats, a greater number of metabolites were identified in ball python plasma, highlighting significant interspecies variability. nih.gov The use of rat-liver postmitochondrial (S9) fractions in toxicology assays also implicitly confirms that this metabolic pathway is active in rats. nih.gov

| Species | Finding Related to this compound | Citation |

|---|---|---|

| Rat | Presence of "azithromycin demethylase activity" detected in liver microsomes. | nih.gov |

| Dog & Cat | Used as a comparator species; percentage of unchanged azithromycin in bile is similar to ball python. | nih.gov |

| Ball Python | Multiple desmethyl metabolites identified, including 3'-N-desmethyl derivatives. | nih.gov |

| Human | Metabolism via CYP3A4 is minimal; N-demethylation is a minor pathway. | clinpgx.org |

Potential as a Metabolic Biomarker for Specific Enzyme Phenotypes

A metabolic biomarker is a substance used as an indicator of a biological state, and in pharmacokinetics, the ratio of a metabolite to its parent drug can sometimes serve as a proxy for the activity of a specific metabolizing enzyme. This is particularly useful for enzymes that exhibit significant genetic polymorphism, such as certain CYP isoforms, as it can help predict an individual's metabolic phenotype (e.g., poor, intermediate, or extensive metabolizer).

For this compound to serve as a reliable biomarker for a specific enzyme, such as CYP3A4, several conditions would need to be met:

Its formation would need to be predominantly, if not exclusively, catalyzed by a single enzyme.

The responsible enzyme should exhibit clinically relevant polymorphisms that affect its function.

In the case of this compound, its potential as a metabolic biomarker is likely very limited. The primary reason is that the N-demethylation of Azithromycin is a minor metabolic pathway, with the majority of the drug being eliminated unchanged. nih.gov Therefore, the concentration of this metabolite is low and may not accurately reflect the maximal capacity of the involved enzyme.

Furthermore, while CYP3A4 is often associated with this type of reaction, Azithromycin is a poor substrate, and the reaction may be catalyzed to some extent by other CYP isoforms. clinpgx.org Because the formation of this compound is not a major clearance pathway and is not definitively linked to a single polymorphic enzyme, its utility as a biomarker for specific enzyme phenotypes is not established and remains theoretical.

Future Research Directions and Unexplored Avenues for N Desmethyl Azithromycin

Elucidation of Additional Biotransformation Products

The metabolic fate of N'-Desmethyl Azithromycin (B1666446) is not fully understood. While it is known to be formed via demethylation of azithromycin, its own subsequent breakdown products are not well-characterized. researchgate.net Research indicates that 3'-N-demethylazithromycin can serve as a precursor to other impurities, suggesting it undergoes further biotransformation. researchgate.net Future research should focus on identifying and characterizing these downstream metabolites.

Key research objectives in this area include:

In vitro metabolic studies: Utilizing human liver microsomes and other enzyme systems to identify metabolites formed from N'-Desmethyl Azithromycin.

In vivo studies: Analyzing urine, feces, and plasma from subjects administered azithromycin to detect and identify novel metabolites of this compound.

Structural elucidation: Employing advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to determine the precise chemical structures of newly identified biotransformation products.

A systematic investigation could reveal a more complex metabolic network than currently appreciated, potentially identifying products with unique physicochemical or biological properties. For instance, understanding the water solubility and mobility of further transformation products is crucial for assessing their environmental fate. nih.gov

Table 1: Proposed Research Plan for Identifying Novel Biotransformation Products

| Research Phase | Objective | Methodology | Expected Outcome |

| Phase 1: In Vitro Screening | To identify potential metabolites of this compound. | Incubation with human liver microsomes, hepatocytes, and specific cytochrome P450 enzymes. | A list of potential phase I and phase II metabolites. |

| Phase 2: In Vivo Confirmation | To confirm the presence of identified metabolites in biological samples. | Analysis of clinical samples (urine, plasma) using LC-MS/MS. | Confirmation of the in vivo relevance of metabolites found in vitro. |

| Phase 3: Structural Elucidation | To determine the exact chemical structure of novel metabolites. | Isolation of metabolites followed by analysis using HRMS and NMR. | Confirmed structures of new biotransformation products. |

Investigation of Less Common Metabolic Pathways

Azithromycin is primarily metabolized in the liver, leading to the formation of inactive metabolites that are excreted mainly through the biliary route. nih.govekb.eg The formation of this compound is a known part of this hepatic metabolism. However, the contribution of less common or extrahepatic metabolic pathways to the biotransformation of this compound itself has not been thoroughly investigated.

Future research could explore:

Extrahepatic Metabolism: Investigating the potential role of enzymes in the intestine, kidneys, or lungs in metabolizing this compound.

Alternative Enzymatic Systems: While cytochrome P450 enzymes are key in drug metabolism, the role of other enzyme families, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs), in the further processing of this metabolite warrants investigation.

Gut Microbiome Influence: The gut microbiota can perform a vast array of metabolic transformations. Studies could assess the capacity of intestinal bacteria to metabolize this compound, potentially leading to unique metabolites not formed by human enzymes.

Understanding these alternative pathways would provide a more complete picture of the compound's disposition and could explain inter-individual variability in azithromycin metabolism.

Advanced Mechanistic Studies on Intrinsic Activity (If any)

This compound is often considered a metabolite, but its intrinsic biological activity is an area that merits deeper exploration. Like its parent compound, it is suggested to function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. biosynth.com This indicates that it possesses inherent antibacterial properties. However, the extent, potency, and spectrum of this activity compared to azithromycin are not well-defined.

Future advanced mechanistic studies should aim to:

Quantify Antibacterial Potency: Determine the minimum inhibitory concentrations (MICs) of this compound against a broad panel of pathogenic bacteria and compare them to azithromycin.

Elucidate Ribosomal Interactions: Conduct detailed structural biology studies (e.g., X-ray crystallography or cryo-electron microscopy) to visualize the binding of this compound to the bacterial ribosome. This could reveal differences in interaction compared to azithromycin, potentially explaining variations in activity or resistance profiles. mdpi.com

Investigate Other Pharmacological Effects: Azithromycin is known to have immunomodulatory and antiviral activities. nih.govnih.gov It is crucial to investigate whether this compound shares these properties. Cellular and molecular assays could be employed to assess its effects on cytokine production, inflammatory pathways, and viral replication. nih.gov

Table 2: Comparative Activity Profile for Future Investigation

| Activity Type | Parent Compound (Azithromycin) | Metabolite (this compound) | Research Question |

| Antibacterial | Broad-spectrum activity | Presumed active, potency unknown | What is the MIC against key pathogens compared to azithromycin? |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Activity not characterized | Does it modulate IL-6, IL-8, and TNF-alpha production? |

| Antiviral | Activity against various viruses (e.g., Zika, Rhinovirus) nih.gov | Activity not characterized | Does it inhibit the replication of clinically relevant viruses? |

Integration of Omics Technologies in Metabolite Research

The suite of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful, high-throughput tools to holistically study the impact and fate of drug metabolites. biobide.comnih.gov Applying these technologies to this compound research could provide unprecedented insights.

Potential applications include:

Metabolomics: Untargeted metabolomics can be used to comprehensively screen for all biotransformation products of this compound in biological fluids, potentially revealing novel or unexpected metabolic pathways. nih.gov

Proteomics: This approach can identify the specific enzymes (e.g., specific CYP450 isoforms) responsible for the formation and subsequent breakdown of this compound by correlating protein expression levels with metabolite formation rates.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression in cells exposed to this compound, researchers can understand its impact on cellular pathways, such as inflammation, cell cycle, or lipid metabolism, and identify potential mechanisms of action or off-target effects. nih.gov

Pharmacogenomics: Investigating how genetic variations in metabolic enzymes influence the formation rate of this compound can help explain patient-to-patient differences in azithromycin efficacy and metabolism.

Integrating data from these different omics layers would provide a systems-level understanding of this compound's role in the body. frontiersin.org

Development of Novel Research Methodologies for Metabolite Analysis

Robust and sensitive analytical methods are fundamental to advancing research on this compound. While standard methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are currently used, there is room for innovation. ekb.egnih.govnewbioworld.org

Future directions in analytical methodology could focus on:

Enhanced Sensitivity and Throughput: Developing ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for faster and more sensitive detection of this compound and its metabolites, especially in complex biological matrices or environmental samples where concentrations may be extremely low. ekb.eg

High-Resolution Mass Spectrometry (HRMS): Employing HRMS for the confident identification of unknown metabolites without the need for reference standards, which is crucial for discovering novel biotransformation products.

"Green" Analytical Chemistry: Creating more environmentally friendly analytical methods that reduce solvent consumption and waste, aligning with modern sustainability goals in scientific research. newbioworld.org

Advanced Sample Preparation: Innovating sample preparation techniques, such as molecularly imprinted polymers (MIPs) or solid-phase microextraction (SPME), to achieve cleaner extracts and improved detection limits from complex samples like tissue or wastewater.

The development of such advanced methods is essential for supporting all other avenues of future research, from pharmacokinetic studies to environmental monitoring. derpharmachemica.com

Q & A

Q. How is N'-Desmethyl Azithromycin identified and structurally characterized in Azithromycin samples?

this compound (3’-N-Demethylazithromycin) is identified using reversed-phase HPLC with UV detection, where it exhibits distinct retention times (relative retention time: 0.57) compared to Azithromycin (retention time: 1.0) . Structural confirmation employs high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to verify the loss of a methyl group at the 3’-N position. Pharmacopeial guidelines recommend these methods for impurity profiling in Azithromycin drug substances .

Q. What analytical methods are used to quantify this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) is employed for quantification in human plasma. For example, a validated LC-MS/MS method achieved a limit of quantification (LOQ) of 0.5 ng/mL using CID/UVPD hybrid fragmentation, enabling detection of unique fragments (e.g., m/z 508.2 for desmethyl derivatives). Method validation includes precision (≤15% RSD) and accuracy (85–115%) checks across calibration ranges (5–500 ng/mL) .

Advanced Research Questions

Q. How does this compound contribute to understanding macrolide antibiotic resistance mechanisms?

this compound is used to study structural modifications affecting ribosomal binding. Research demonstrates that demethylation alters interactions with the 50S ribosomal subunit, reducing binding affinity and correlating with resistance phenotypes. Whole-genome sequencing (WGS) of Neisseria gonorrhoeae isolates links decreased azithromycin susceptibility to mutations in ribosomal proteins (e.g., L4 and L22), which can be modeled using desmethyl analogs .

Q. What challenges arise in differentiating this compound from its parent compound using mass spectrometry?

Differentiation relies on fragmentation patterns: CID generates common fragments (e.g., m/z 202 for Azithromycin), while UVPD produces unique fragments (e.g., m/z 508.2 for this compound) due to π-bond cleavage in aromatic moieties. However, low-abundance metabolites require hybrid CID/UVPD workflows to enhance sensitivity and specificity, as shown in human plasma analyses .

Q. How is impurity profiling conducted for this compound during Azithromycin synthesis?

Pharmacopeial standards mandate HPLC-based impurity profiling with thresholds (e.g., ≤0.7% for this compound). Methods use gradient elution (e.g., phosphate buffer/acetonitrile) and UV detection at 210 nm. Total impurities must not exceed 3.0%, with synthetic process impurities (e.g., 3’-N-formyl derivatives) controlled separately .

Q. What methodologies assess the pharmacokinetics of this compound as a metabolite?

Pharmacokinetic studies employ LC-MS/MS to measure plasma concentrations post-administration of Azithromycin. Key parameters (e.g., half-life, clearance) are derived using non-compartmental analysis. Enhanced product ion (EPI) modes improve metabolite detection in complex matrices, with calibration curves validated for linearity (r² > 0.99) .

Q. What synthetic routes yield this compound for mechanistic studies?

Semi-synthetic routes involve selective demethylation of Azithromycin using chemical reagents (e.g., iodine in dimethylformamide) or enzymatic methods. The product is purified via preparative HPLC and characterized by HR-MS/MS and NMR to confirm the absence of N-methyl groups at the 3’ position .

Methodological Notes

- Analytical Validation : Ensure method robustness by testing matrix effects (e.g., plasma protein precipitation) and ion suppression in LC-MS/MS .

- Structural Studies : Combine X-ray crystallography with molecular dynamics simulations to map ribosomal binding changes induced by demethylation .

- Resistance Modeling : Use isogenic bacterial strains with ribosomal mutations to quantify minimum inhibitory concentration (MIC) shifts caused by this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.